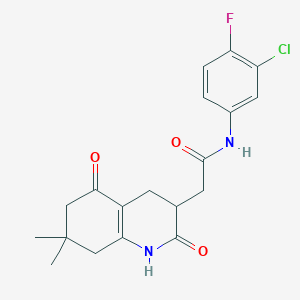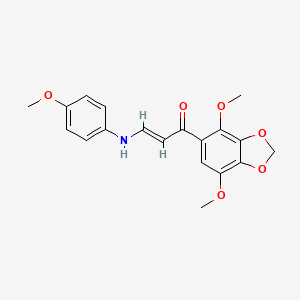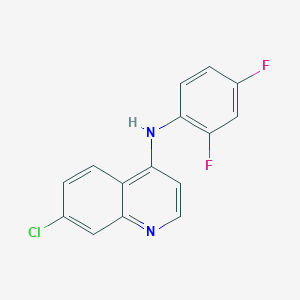![molecular formula C20H14Br2N2 B11048799 4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11048799.png)
4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE is a complex organic compound characterized by the presence of bromophenyl groups and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with an amine derivative under controlled conditions to form the desired isoindoline structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced amine forms.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, replacing the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoindoline derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE
- N-(4-BROMOPHENYL)-N-[2-(4-FLUOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE
Uniqueness
N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE is unique due to the presence of two bromophenyl groups, which can significantly influence its reactivity and binding properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14Br2N2 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
N,2-bis(4-bromophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C20H14Br2N2/c21-15-5-9-17(10-6-15)23-20-19-4-2-1-3-14(19)13-24(20)18-11-7-16(22)8-12-18/h1-12H,13H2 |
InChI Key |
YZMUYKYGGZVXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Br)N1C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)


![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)

![methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048800.png)
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11048801.png)
